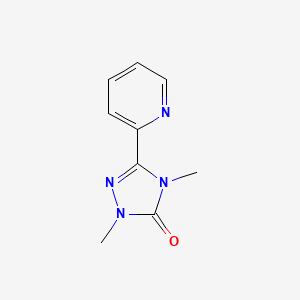

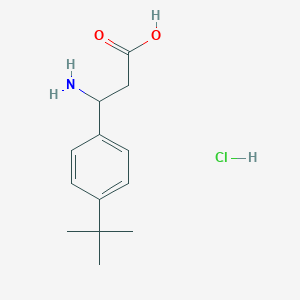

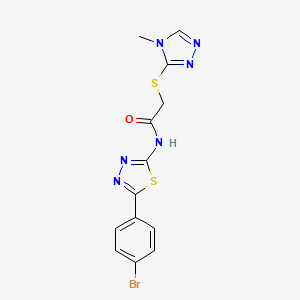

ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate is a series of novel compounds synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . It is also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives. The reactions proceeded in acetone as a solvent under reflux for 5 hours in good yields .Molecular Structure Analysis

The molecular formula of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is C13H13NO3 . The average mass is 231.25 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multi-component reactions (MCRs), which are economically and environmentally beneficial to the industry . These reactions are perfectly applicable to organic synthesis and agrochemical chemistry .Physical And Chemical Properties Analysis

The molecular weight of this compound is 231.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique

Synthetic Applications

Regioselective Addition : Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond. This demonstrates the compound's utility in regioselective synthetic processes (V. O. Koz’minykh et al., 2006).

Antimicrobial Activity Synthesis : The reaction of 4-hydroxy indole with ethyl chloroacetate forms a compound which, after further reactions, yields substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide with screened antimicrobial activity (S. Prasad, 2017).

Antiallergic Agent Synthesis : New N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized, showing significant antiallergic potency. This research highlights the potential of derivatives for the development of novel antiallergic compounds (Cecilia Menciu et al., 1999).

Lewis Acid Induced Decomposition : A study on the Lewis acid induced decomposition reaction of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate explores the mechanistic aspects and factors affecting product distribution, showing the compound's versatility in synthetic chemistry (A. Gioiello et al., 2011).

Pharmaceutical and Bioactive Applications

Allelochemical Effects : Ethyl 2-methyl acetoacetate (EMA) is investigated for its inhibitory effects on marine algae, indicating oxidative stress induction and potential bioactivity. This study reveals the bioactive potentials of EMA and related compounds in marine biology and pharmacology (Cuiyun Yang et al., 2011).

Antioxidant and Anti-inflammatory Activities : Secondary metabolites from mollusks have been characterized for their bioactive potentials, including antioxidant and anti-inflammatory activities. This research underscores the importance of marine-derived compounds in drug discovery and development (K. Chakraborty & Minju Joy, 2019).

Mécanisme D'action

While the specific mechanism of action for this compound is not explicitly mentioned in the sources, indole derivatives are known to exhibit numerous biological activities, including anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer, antibacterial, antiallergic, and antioxidant effects .

Orientations Futures

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of research . Given the biological activities exhibited by indole derivatives, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate and similar compounds could potentially play a role in this research .

Propriétés

IUPAC Name |

ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMUEOLVLWRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873254.png)

![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)